2-Bromo-3,4-dimethyl-6-nitroaniline
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Overview
Description
2-Bromo-3,4-dimethyl-6-nitroaniline is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of aniline, featuring bromine, nitro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline typically involves a multi-step process starting from benzene derivatives. The general steps include:
Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Bromination: Introduction of the bromine atom using bromine or a brominating agent like N-bromosuccinimide (NBS).
Amination: Conversion of the nitro group to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dimethyl-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Iron filings and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-Bromo-3,4-dimethyl-6-aminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3,4-dimethyl-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dimethyl-6-nitroaniline depends on its chemical interactions with other molecules. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect molecular targets and pathways, influencing the compound’s biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitroaniline
- 4-Bromo-2-methyl-6-nitroaniline
- 2-Bromo-4-nitroaniline
Uniqueness
2-Bromo-3,4-dimethyl-6-nitroaniline is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. The presence of both methyl and nitro groups on the benzene ring can lead to distinct electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-3,4-dimethyl-6-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-3-6(11(12)13)8(10)7(9)5(4)2/h3H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBXDAJHWRFLQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279716 |
Source
|
Record name | 2-Bromo-3,4-dimethyl-6-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22378-67-2 |
Source
|
Record name | 2-Bromo-3,4-dimethyl-6-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22378-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3,4-dimethyl-6-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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